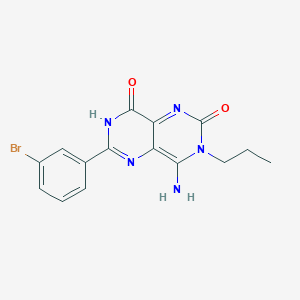

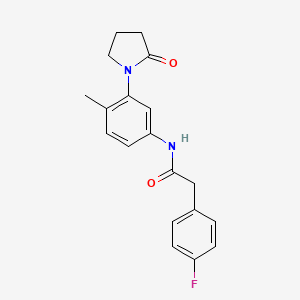

![molecular formula C23H27N5O2 B2503967 2-({1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one CAS No. 2097872-03-0](/img/structure/B2503967.png)

2-({1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-({1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one" is a complex molecule that appears to be related to various pharmacologically active compounds described in the provided papers. These papers discuss the synthesis and biological evaluation of compounds with structural features similar to the target compound, such as benzofuran, pyrazole, and piperidine moieties, which are often associated with potential therapeutic effects, including antihypertensive, antimicrobial, antioxidant, and anticancer activities.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions with good yields. For instance, the synthesis of benzofuran-pyrazole scaffolds involves a four-step reaction starting from o-alkyl derivatives of salicyaldehyde, followed by treatment with potassium tert-butoxide and molecular sieves, Claisen–Schmidt condensation, and coupling with benzoyl chlorides . Similarly, the synthesis of bis(pyrazole-benzofuran) hybrids is achieved through 1,3-dipolar cycloaddition and reactions with hydrazine hydrate . These methods could potentially be adapted for the synthesis of the target compound.

Molecular Structure Analysis

The molecular structure of compounds with benzofuran and pyrazole moieties can be characterized using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry . The conformational analysis of related compounds, such as pyrazolo[4,3-c]pyridine derivatives, reveals that different ring systems can adopt various conformations, such as envelope or twisted-chair . These analyses are crucial for understanding the three-dimensional arrangement of atoms in the target compound and its potential interactions with biological targets.

Chemical Reactions Analysis

Compounds containing benzofuran and pyrazole rings can participate in a variety of chemical reactions. For example, the reaction of 4-piperidinones with 5-pyrazolones and malononitrile can yield substituted dihydropyrazolo[3,4-b]pyrans . Additionally, benzofuran derivatives can be used to synthesize a wide range of heterocyclic compounds, including pyrazolines and thiazoles, which exhibit anti-inflammatory and antibacterial properties . These reactions highlight the chemical versatility of the structural motifs present in the target compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to the target molecule can be inferred from their structural analogs. For instance, the solubility, melting point, and stability of the compounds can be influenced by the presence of benzofuran and pyrazole rings . The antimicrobial and antioxidant activities of these compounds suggest that they may interact with biological systems in a specific manner, which could be related to their physicochemical properties .

Scientific Research Applications

Synthesis and Structural Analysis

Research has focused on the synthesis of compounds involving nitrogen-bridged purine-like C-nucleosides and derivatives, which include complex structures similar to the chemical compound . The studies detail various synthetic routes and chemical reactions used to create these compounds, showcasing the compound's relevance in developing new chemical entities with potential biological activities. Notable examples include the synthesis of nitrogen-bridged compounds from ethyl 2,5-anhydro-6-O-benzoyl-d-allonodithioate, highlighting the versatility and chemical reactivity of these frameworks in creating biologically active molecules (H. E. Khadem, J. Kawai, D. L. Swartz, 1989).

Biological Evaluation

Several studies have evaluated the biological activities of compounds structurally related to "2-({1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one," focusing on their anti-inflammatory, antibacterial, and antifungal properties. For instance, the synthesis and biological evaluation of some 2,3-dihydropyrazoles and thiazoles as anti-inflammatory and antibacterial agents revealed that these compounds exhibit excellent anti-inflammatory activity, comparable to standard drugs, and moderate antibacterial properties (A. S. H. Elgazwy, E. Nassar, M. Y. Zaki, 2012).

Antimicrobial and Antitumor Activity

Research into the antimicrobial and antitumor potential of derivatives related to this compound has shown promising results. Synthesis of novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker demonstrated significant antibacterial efficacies against various bacterial strains, with some compounds displaying potent biofilm inhibition activities and notable inhibitory activities against MRSA and VRE bacterial strains (Ahmed E. M. Mekky, S. Sanad, 2020). Another study focused on the synthesis and biological screening of benzofuran and benzo[d]isothiazole derivatives for Mycobacterium tuberculosis DNA GyrB inhibition, identifying compounds with promising inhibitory activities and low cytotoxicity in eukaryotic cells (K. Reddy et al., 2014).

properties

IUPAC Name |

2-[[1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N5O2/c29-23-5-4-22(27-11-1-10-24-27)25-28(23)17-19-7-13-26(14-8-19)12-6-18-2-3-21-20(16-18)9-15-30-21/h1-5,10-11,16,19H,6-9,12-15,17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGGIQAGKPQYCEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=CC=N3)CCC4=CC5=C(C=C4)OCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dimethoxyphenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2503884.png)

![2-fluoro-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2503886.png)

![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2503892.png)

![2-Pyridin-3-yl-1-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethanone](/img/structure/B2503896.png)

![N-[[5-(2-anilino-2-oxoethyl)sulfanyl-4-cyclohexyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2503899.png)

![N-(4-methylbenzyl)-N'-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]ethanediamide](/img/structure/B2503900.png)

![N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2503905.png)

![3-methyl-2-oxo-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2503906.png)